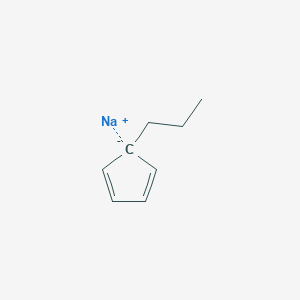
sodium;5-propylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;5-propylcyclopenta-1,3-diene is an organosodium compound with the molecular formula C₈H₁₁Na It is a derivative of cyclopentadiene, where a sodium ion is bonded to a 5-propyl substituted cyclopentadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-propylcyclopenta-1,3-diene typically involves the reaction of 5-propylcyclopentadiene with sodium metal. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as:
C8H11+Na→C8H11Na
The reaction is usually conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;5-propylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopentadienone derivatives.
Reduction: Reduction reactions can convert it into cyclopentane derivatives.
Substitution: The sodium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and metal halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include cyclopentadienone derivatives, cyclopentane derivatives, and various substituted cyclopentadienes.
Scientific Research Applications
Sodium;5-propylcyclopenta-1,3-diene has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a precursor for synthesizing other cyclopentadiene derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which sodium;5-propylcyclopenta-1,3-diene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its unique structure allows it to participate in a range of chemical reactions, making it a versatile compound in research.
Comparison with Similar Compounds
Similar Compounds
- Sodium;5-ethoxycyclopenta-1,3-diene
- Sodium;5-butylcyclopenta-1,3-diene
- Potassium;5-propylcyclopenta-1,3-diene
Uniqueness
Sodium;5-propylcyclopenta-1,3-diene is unique due to its specific substitution pattern and the presence of a sodium ion. This gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to form stable complexes and undergo various chemical transformations makes it valuable in research and industrial applications.
Properties
CAS No. |
197381-22-9 |
|---|---|
Molecular Formula |
C8H11Na |
Molecular Weight |
130.16 g/mol |
IUPAC Name |
sodium;5-propylcyclopenta-1,3-diene |
InChI |
InChI=1S/C8H11.Na/c1-2-5-8-6-3-4-7-8;/h3-4,6-7H,2,5H2,1H3;/q-1;+1 |
InChI Key |
YTFWOJSZMVRNKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC[C-]1C=CC=C1.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


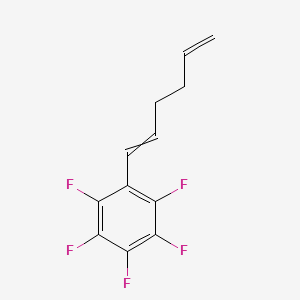
![N-(4-Fluoro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12574685.png)

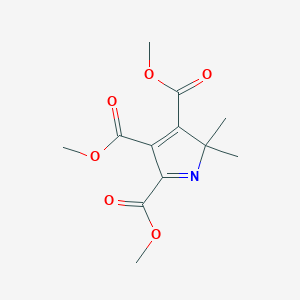

![2,2'-({[1-(Carboxymethyl)-1H-benzimidazol-2-yl]methyl}azanediyl)diacetic acid](/img/structure/B12574698.png)
![1-Bromo-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12574710.png)
![Ethyl [6-(hydrazinylidenemethyl)-1H-benzimidazol-2-yl]acetate](/img/structure/B12574715.png)
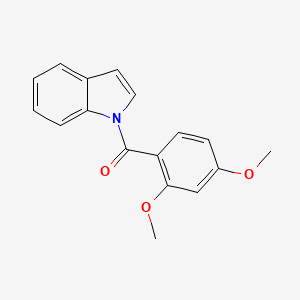
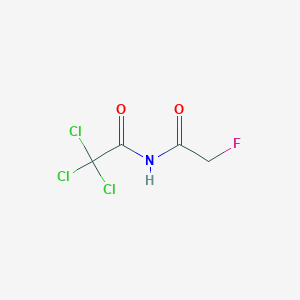
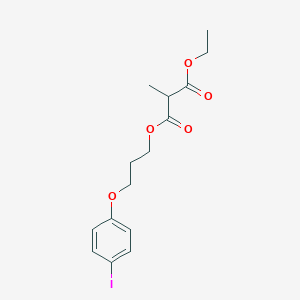

![N-[(Chloroimino)acetyl]-L-phenylalanine](/img/structure/B12574754.png)

